molecular formula C19H20N4O2 B11512243 [1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro-

[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro-

Cat. No.: B11512243
M. Wt: 336.4 g/mol
InChI Key: HIFVYLZWBIXZGV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro- is a complex organic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and pyridinyl groups in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives typically involves multi-step reactions. One common method is the Claisen–Schmidt condensation, where compound A reacts with substituted aldehydes in the presence of potassium hydroxide as a catalyst . Another approach involves the reaction of chalcones with hydrazine hydrate in refluxing ethanol to yield the corresponding triazoloisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-a]isoquinoline derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and pyridinyl groups enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C19H20N4O2/c1-19(2)10-13-8-15(24-3)16(25-4)9-14(13)18-22-21-17(23(18)19)12-6-5-7-20-11-12/h5-9,11H,10H2,1-4H3

InChI Key

HIFVYLZWBIXZGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CN=CC=C4)OC)OC)C

Origin of Product

United States

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